2-[5-(Benzyloxy)-2-chloro-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[5-(Benzyloxy)-2-chloro-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Benzyloxy)-2-chloro-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(benzyloxy)-2-chloro-4-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Benzyloxy)-2-chloro-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.
Oxidation: Converts the boronic ester to the corresponding phenol.
Reduction: Reduces the nitro group to an amino group.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenolic compounds.
Reduction: Aminophenyl derivatives.
Scientific Research Applications
2-[5-(Benzyloxy)-2-chloro-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of bioconjugates and probes for biological studies.
Medicine: In the synthesis of pharmaceutical intermediates and active compounds.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic ester in Suzuki-Miyaura coupling reactions. The mechanism involves:
Transmetalation: Transfer of the boron-bound aryl group to the palladium catalyst.
Oxidative Addition: Formation of a palladium-aryl complex.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4,4,5,5-Tetramethyl-2-(2-nitrophenyl)-1,3,2-dioxaborolane: A structurally similar compound with different substituents.
Uniqueness
2-[5-(Benzyloxy)-2-chloro-4-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substituents, which provide distinct reactivity and stability. The presence of the benzyloxy and nitro groups enhances its utility in selective reactions and applications in various fields.
Properties
IUPAC Name |
2-(2-chloro-4-nitro-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BClNO5/c1-18(2)19(3,4)27-20(26-18)14-10-17(16(22(23)24)11-15(14)21)25-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFIFZCKJODSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)[N+](=O)[O-])OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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